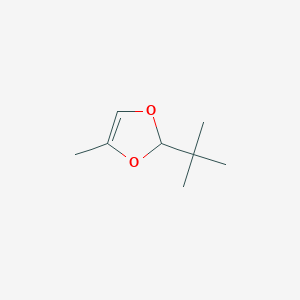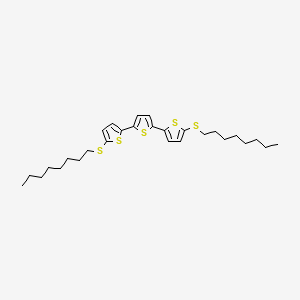
2,5-bis(5-octylsulfanylthiophen-2-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(5-octylsulfanylthiophen-2-yl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of octylsulfanyl groups attached to the thiophene rings, which can influence its chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(5-octylsulfanylthiophen-2-yl)thiophene typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of octylsulfanyl groups: This step involves the substitution of hydrogen atoms on the thiophene ring with octylsulfanyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(5-octylsulfanylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the octylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the octylsulfanyl groups, reverting to the parent thiophene structure.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Parent thiophene structure.
Substitution: Thiophene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(5-octylsulfanylthiophen-2-yl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Used in the production of organic semiconductors, conductive polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,5-bis(5-octylsulfanylthiophen-2-yl)thiophene involves its interaction with molecular targets and pathways. The sulfur atoms in the octylsulfanyl groups can form interactions with various biological molecules, influencing their activity. The compound can also participate in electron transfer processes, making it useful in electronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener.
2,5-Bis(6-amine-benzoxazol-2-yl)thiophene: Used as a fluorescent dye with large Stokes shift.
Uniqueness
2,5-Bis(5-octylsulfanylthiophen-2-yl)thiophene is unique due to the presence of octylsulfanyl groups, which can enhance its solubility in organic solvents and improve its electronic properties. This makes it particularly useful in the development of organic semiconductors and conductive polymers .
Eigenschaften
CAS-Nummer |
430427-81-9 |
|---|---|
Molekularformel |
C28H40S5 |
Molekulargewicht |
537.0 g/mol |
IUPAC-Name |
2,5-bis(5-octylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C28H40S5/c1-3-5-7-9-11-13-21-29-27-19-17-25(32-27)23-15-16-24(31-23)26-18-20-28(33-26)30-22-14-12-10-8-6-4-2/h15-20H,3-14,21-22H2,1-2H3 |
InChI-Schlüssel |
MNQSYRUVKOJNHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)SCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


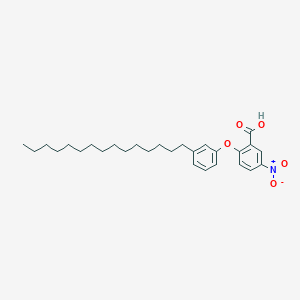
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)
![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)



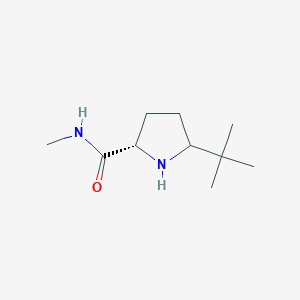
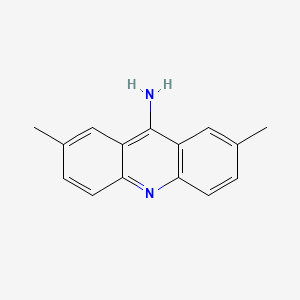
![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
